molecular formula C8H3FO3 B1293904 4-Fluorophthalic anhydride CAS No. 319-03-9

4-Fluorophthalic anhydride

Cat. No. B1293904
CAS RN: 319-03-9
M. Wt: 166.11 g/mol
InChI Key: XVMKZAAFVWXIII-UHFFFAOYSA-N
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Description

4-Fluorophthalic anhydride is a chemical compound that serves as a precursor to various fluorophores and other derivatives. It is characterized by the presence of a fluorine atom attached to the phthalic anhydride ring structure. This compound is of significant interest due to its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries.

Synthesis Analysis

The synthesis of 4-Fluorophthalic anhydride and its derivatives can be achieved through various methods. One such method is the Balz-Schieman reaction, which involves the transformation of 4-nitrophthalimide to 4-Fluorophthalimide, a closely related compound. This process has been optimized to achieve a high yield under relatively mild reaction conditions . Additionally, the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores has been described, which can be completed on a gram scale . These methods highlight the accessibility and scalability of synthesizing fluorinated phthalic anhydride derivatives.

Molecular Structure Analysis

The molecular structure of 4-Fluorophthalic anhydride derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and MS. These techniques confirm the chemical structures of the synthesized compounds . The introduction of fluorine atoms into the phthalic anhydride framework can significantly alter the electronic properties of the molecule, leading to the development of novel fluorophores and other functional materials.

Chemical Reactions Analysis

4-Fluorophthalic anhydride can undergo a variety of chemical reactions, including reactions with nucleophiles such as thiosemicarbazide and different amines. These reactions typically result in the opening of the anhydride ring and the formation of carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The reactivity of fluorinated phthalic anhydrides can be exploited to synthesize a wide range of compounds with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorophthalic anhydride derivatives are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can affect the solubility, reactivity, and thermal stability of the compounds. For instance, polyimides containing hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) exhibit excellent thermal stability, which is a desirable property for materials used in high-temperature applications . The introduction of fluorine can also enhance the photophysical properties of compounds, making them suitable for use as sensitive media probes and switchable proton sensors .

Scientific Research Applications

Vapor Pressure Measurement and Phase Equilibrium

Research by Li et al. (2015) focused on the saturated vapor pressures of 4-fluorophthalic anhydride and 4-chlorophthalic anhydride. They examined the isobaric vapor-liquid phase equilibrium for a binary system of these compounds at various pressures. Their findings contribute to the understanding of the thermodynamic properties of these substances, useful in chemical engineering and materials science applications (Li et al., 2015).

Synthesis Methods

Jia (2013) reported on the synthesis of 4-Fluorophthalimide from 4-nitrophthalimide using the Balz-Schieman method. This research provides insights into the efficient production of 4-Fluorophthalimide, a derivative of 4-Fluorophthalic anhydride, under mild reaction conditions (Jia, 2013).

Polymer Synthesis

Schwartz (1990) explored the use of 4-fluorophthalic anhydride in the synthesis of aryl diether diphthalic anhydrides. These compounds were then used to produce polyetherimides, indicating the utility of 4-fluorophthalic anhydride in creating high-performance polymers with applications in engineering and materials science (Schwartz, 1990).

Fluorescent Material Synthesis

Sainlos and Imperiali ((2007) demonstrated the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores using 4-Fluorophthalic anhydride. This process is particularly important for developing molecules with solvatochromic properties, which are crucial in biochemical and materials research (Sainlos & Imperiali, 2007).

Applications in Organic Chemistry and Material Science

Naik and Seshadri (1988) described a novel route for synthesizing 1,4-bis(styryl)benzene fluorophores, using a process that involves phthalic anhydride, which can be related to derivatives like 4-Fluorophthalic anhydride. This synthesis is significant for producing commercially important fluorophores, highlighting the role of 4-Fluorophthalic anhydride in the development of new materials for industrial applications (Naik & Seshadri, 1988).

Glycosylation in Organic Synthesis

Baek et al. (2010) reported an efficient glycosylation method using 3-fluorophthalic anhydride, which is structurally similar to 4-fluorophthalic anhydride, demonstrating its potential in organic synthesis. This method highlights the role of fluorophthalic anhydrides in facilitating complex organic reactions (Baek et al., 2010).

High-Performance Polymer Synthesis

Xiao et al. (2003) investigated the synthesis of a fluorinated phthalazinone monomer and its subsequent use in creating high-performance polymers. Their work illustrates the utility of derivatives like 4-fluorophthalic anhydride in developing advanced materials with exceptional thermal and solubility properties (Xiao et al., 2003).

Safety And Hazards

4-Fluorophthalic anhydride is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to wear protective gloves/eye protection/face protection .

Future Directions

4-Fluorophthalic anhydride can be used as a reactant to prepare 4-amino substituted phthalimides which are applicable as potential fluorescent probes and fluorescent bioactive compounds . It can also be used in the synthesis of cardo polymers via nucleophilic substitution polymerization reaction .

properties

IUPAC Name

5-fluoro-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XVMKZAAFVWXIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H3FO3
Source PubChem
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DSSTOX Substance ID

DTXSID7059802
Record name 1,3-Isobenzofurandione, 5-fluoro-
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Molecular Weight

166.11 g/mol
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Product Name

4-Fluorophthalic anhydride

CAS RN

319-03-9
Record name 4-Fluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

Diazotization (i) and conversion (ii) to the tetrafluoroborate followed by pyrolysis in benezene of that derivative (Balz-Schieman reaction) gives 3,4-dimethylfluorobenzene. This is oxidized by aqueous potassium permanganate to 4-fluorophthalic acid, monopotassium salt. Vacuum distillation of the latter in the presence of sulfuric acid yields 4-fluorophthalic anhydride. Treatment of the anhydride with urea in boiling chlorobenzene yields the imide which is converted with concentrated ammonium hydroxide to the diamide. Finally, dehydration of the diamide with thionyl chloride in dimethylformamide gives 4-fluorophthalonitrile.
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Synthesis routes and methods II

Procedure details

The procedure of Example III was repeated except that the feed was 4,4-difluorohexahydrophthalic anhydride, the vapor temperature was 240° C., reaction temperature was 255° C., the organic rate was 0.5 grams/minute, and the chlorine rate was 183 ml/min. The product, 4-fluorophthalic anhydride, was produced in 80% yield and 90% purity.
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Synthesis routes and methods III

Procedure details

A mixture of 500 parts of 4,4-difluorohexahydrophthalic anhydride and 100 parts of 5 percent Pd/C catalyst in 3787 parts of o-chlorotoluene was charged to an autoclave reactor. The autoclave atmosphere was purged with nitrogen. The autoclave when then sealed, heated to 300°-350° and maintained thereat for about 3 hours, then cooled to about room temperature. Analysis of the reaction product, by gas chromatographic techniques indicated a 37 percent yield of 4-fluorophthalic anhydride, based on the difluorohexahydrophthalic anhydride reactant.
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Synthesis routes and methods IV

Procedure details

A mixture of 600 parts of 4,4-difluorohexahydrophthalic anhydride and 120 parts of 5 percent Pd/C catalyst in 2130 parts of 1,2,4-trichlorobenzene was charged to an autoclave reactor. The autoclave atmosphere was purged with nitrogen. The autoclave was then sealed, heated to 270°-305° and maintained thereat for about 14 hours, during which time the pressure was allowed to build gradually and was released intermittently to lower the pressure to about 115 pounds per square inch (gage), then cooled to about room temperature. Analysis of the reaction product, by gas chromatographic techniques indicated a 80 percent yield of 4-fluorophthalic anhydride, based on the difluorohexahydrophthalic anhydride reactant.
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Synthesis routes and methods V

Procedure details

To a reaction vessel fitted with a reflux condenser magnetic stirrer and nitrogen inlet were placed 3.35 grams (0.0174 mol) 4-nitrophthalic anhydride, 2.83 grams (0.036 mol) anhydrous potassium fluoride, and 8 ml. dry dimethyl sulfoxide. The reaction vessel was placed in an oil bath at 142°C. and kept at this temperature for about 35 minutes while stirring the reaction mixture. VPC analysis of a portion of the reaction mixture showed that the reaction was complete after about 20 minutes. The reaction mixture was cooled to room temperature and then poured into dilute aqueous hydrochloric acid and extracted with ethyl acetate to give a product which upon distillation gave 1.007 grams (about 35% yield) of 4-fluorophthalic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorophthalic anhydride
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4-Fluorophthalic anhydride
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Citations

For This Compound
104
Citations
RR Li, CB Du, S Han, J Wang, GB Yao, HK Zhao - Fluid Phase Equilibria, 2015 - Elsevier
… The saturated vapor pressures of 4-fluorophthalic anhydride … data for binary system of 4-fluorophthalic anhydride (1) + 4-… constants were acquired for 4-fluorophthalic anhydride and 4-…
Number of citations: 3 www.sciencedirect.com
RL Markezich, OS Zamek, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
… of 3- and 4-fluorophthalic anhydride from the corresponding … of potassium fluoride affords 4-fluorophthalic anhydride (2). … at 230-240 C produced 4-fluorophthalic anhydride (2) with the …
Number of citations: 50 pubs.acs.org
WT Schwartz - High Performance Polymers, 1990 - journals.sagepub.com
… As shown in Scheme 1, displacement of fluoride ion from 4-fluorophthalic anhydride by a diphenol results in the formation of a diether dianhydride. The KF present serves to complex …
Number of citations: 16 journals.sagepub.com
A Heller - The Journal of Organic Chemistry, 1960 - ACS Publications
Sperber, Papa, and Schwenk3 4-10 and method B was modified from the report of Hudson and Hauser. 5 For method A, 2-methylbutanenitrile was prepared by the monoalkylation of …
Number of citations: 22 pubs.acs.org
FJ Williams, PE Donahue - The Journal of Organic Chemistry, 1978 - ACS Publications
… Analysis by 13C NMR indicated the absence of 4-fluorophthalic anhydride, a trace of the disulfide 8, and the formation of the desired product 4-(4-methylthiophenoxy)phthalic anhydride…
Number of citations: 15 pubs.acs.org
Z Yu, E Fossum, DH Wang, LS Tan - Synthetic Communications, 2008 - Taylor & Francis
… reaction of 3 with 4‐fluorophthalic anhydride. A slightly improved … acid, 5, with 4‐fluorophthalic anhydride to afford N‐(3,5‐… For example, 4‐fluorophthalic anhydride is a relatively …
Number of citations: 6 www.tandfonline.com
DH Lee, SY Koo, DY Kim… - Journal of applied polymer …, 2000 - Wiley Online Library
… The dianhydride 6F-BABPA had been synthesized by aromatic nucleophilic substitution on 4-fluorophthalic anhydride with 2,2-bis-(4-hydroxyphenyl)hexafluoropane (Bisphenol AF).16 …
Number of citations: 23 onlinelibrary.wiley.com
T Kindahl, E Chorell - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… first examined together with p-toluidine and 4-fluorophthalic anhydride (Table 2, entries 1–8)… Interestingly, the reaction of N-methylaniline with p-toluidine and 4-fluorophthalic anhydride …
Number of citations: 9 pubs.rsc.org
S Taghizad, K Behbahaninia… - … -Aided Drug Design, 2022 - ingentaconnect.com
… 2 and 3) by condensing 3, 4-pyridine dicarboxylic anhydride, or 4fluorophthalic anhydride with different arylamines in glacial acetic acid [9-11, 16-20]. After completion of the reaction, …
Number of citations: 4 www.ingentaconnect.com
P Charoensirisomboon, M Weber - Polymer, 2001 - Elsevier
… PSU–PhA was prepared by the addition 4-fluorophthalic anhydride to the as-polymerized … for this study contains no free 4-fluorophthalic anhydride. Detail of preparation procedure has …
Number of citations: 8 www.sciencedirect.com

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